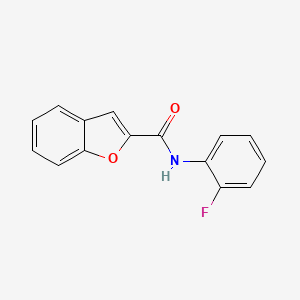

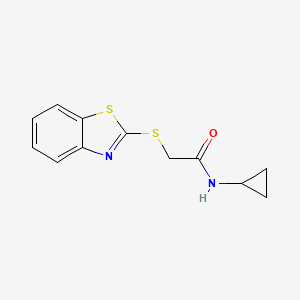

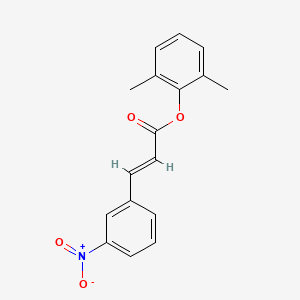

4,6-dimethoxy-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-dimethoxy-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triazine family and has been shown to have a range of biochemical and physiological effects. In

科学的研究の応用

Efficient Condensing Agent in Amide and Ester Formation

One significant application of derivatives related to 4,6-dimethoxy-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine is as an efficient condensing agent in the synthesis of amides and esters. Kunishima et al. (1999) discovered that 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a compound synthesized from 2-chloro-4,6-dimethoxy-1,3,5-triazine, can effectively facilitate the condensation of carboxylic acids and amines in THF to yield corresponding amides. This method is practical due to its operation under atmospheric conditions without the need for solvent drying, and its by-products are easily removed by extraction (Kunishima et al., 1999).

Catalyst in Multicomponent Synthesis

Rahmani et al. (2018) utilized a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst in the efficient synthesis of pyridine-pyrimidines and their bis-derivatives. This novel approach facilitated reactions under microwave irradiation and solvent-free conditions, showcasing the versatility of triazine derivatives as catalysts in organic synthesis (Rahmani et al., 2018).

Chiral Derivatization Reagent for Carboxylic Acids

In the field of bioanalytical chemistry, novel triazine-type chiral derivatization reagents have been developed for the highly sensitive and selective detection of chiral carboxylic acids by UPLC-MS/MS analysis. Takayama et al. (2014) synthesized reagents such as (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine (DMT-3(S)-Apy), which proved to be efficient for enantiomeric separation and detection of chiral carboxylic acids in human saliva. This application highlights the potential of triazine derivatives in enhancing analytical methodologies for biological specimens (Takayama et al., 2014).

Synthesis of Pyrrolidinones and Pyridines

Lucescu et al. (2013) reported on the synthesis of dimethoxytriazine-containing N-aryl substituted pyrrolidinones, introducing new modes of reactivity for these compounds. Their research demonstrates the biological potential of these new scaffolds, which could be explored further for their pharmacological properties (Lucescu et al., 2013).

特性

IUPAC Name |

4,6-dimethoxy-N-(pyridin-3-ylmethyl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-17-10-14-9(15-11(16-10)18-2)13-7-8-4-3-5-12-6-8/h3-6H,7H2,1-2H3,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFGJHLZFMKUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)NCC2=CN=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)

![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)

![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)